4-Nitrobenzo(e)pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134998-77-9 |
|---|---|
Molecular Formula |
C20H11NO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-nitrobenzo[e]pyrene |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-12-5-3-8-15-13-6-1-2-7-14(13)16-9-4-10-17(18)20(16)19(12)15/h1-11H |
InChI Key |
LNMWZEQIOGPZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C(=CC5=C4C2=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization for 4 Nitrobenzo E Pyrene and Its Analogs
Historical and Modern Synthetic Approaches to Nitro-PAHs
Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are environmental contaminants formed from the reaction of PAHs with nitrogen oxides or during combustion processes. sfasu.eduencyclopedia.pub Historically, the synthesis of nitro-PAHs often involved direct nitration of the parent PAH using nitrating agents like nitric acid, which could lead to a mixture of isomers. acs.org Modern synthetic approaches have focused on developing more selective and efficient methods.
One modern approach involves the use of solid acid catalysts, such as zeolites, to achieve regioselective nitration. google.comresearchgate.net For instance, H-ZSM-5 zeolite has been used for the nitration of substituted aromatic compounds with concentrated nitric acid, favoring the formation of the para isomer. google.com This method offers the advantage of milder reaction conditions and reduced production of hazardous by-products compared to traditional methods. google.com Another innovative technique is the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA), which has shown high regioselectivity in the nitration of certain tricyclic systems. nih.gov
Computational chemistry has also become a valuable tool in predicting the reactivity of PAHs and guiding synthetic strategies. nih.gov By calculating the stability of intermediates, researchers can predict the most likely sites for electrophilic substitution, aiding in the design of syntheses for specific nitro-PAH isomers. nih.govuni-marburg.de Furthermore, indirect methods, such as the tetrahydropyrene (THPy) approach, have been developed to access positions on the PAH skeleton that are not reactive to direct electrophilic substitution. rsc.org
Regioselective Nitration Methodologies for Benzo(e)pyrene and Precursors
The regioselectivity of nitration on benzo(e)pyrene and its precursors is crucial for obtaining specific isomers like 4-nitrobenzo(e)pyrene. The position of nitration is determined by the stability of the Wheland intermediate formed during the electrophilic aromatic substitution reaction. uni-marburg.de
Direct nitration of benzo(e)pyrene typically yields a mixture of isomers. However, specific methodologies have been developed to enhance regioselectivity. The use of zeolites as shape-selective catalysts can direct the nitration to specific positions. google.comresearchgate.net For example, nitration of benzo[a]pyrene (B130552) with nitrogen dioxide on the surface of zeolite Y has been observed. researchgate.net
The orientation of existing substituents on a precursor molecule significantly influences the position of further nitration. For instance, in the synthesis of 1- and 3-nitrobenzo[e]pyrene, the starting material and reaction conditions are carefully chosen to favor the formation of the desired isomer. researchgate.net Computational studies can predict the most electron-rich positions in the benzo(e)pyrene molecule, which are the most susceptible to electrophilic attack. This theoretical guidance is instrumental in designing synthetic routes that maximize the yield of a specific isomer.
Synthesis of this compound and Other Mononitrated Benzo(e)pyrene Isomers
The synthesis of specific mononitrated benzo[e]pyrene (B47544) isomers, including this compound, requires carefully controlled reaction conditions to achieve the desired regioselectivity.
The synthesis of 1- and 3-nitrobenzo[e]pyrene has been reported, highlighting the methods to obtain these specific isomers. researchgate.net While the direct nitration of benzo[e]pyrene can produce a mixture of products, separation techniques are often necessary to isolate the desired isomer. For instance, the separation of 1- and 3-nitrobenzo[a]pyrene, which have very similar physical properties, was achieved using medium-pressure liquid chromatography (MPLC). sfasu.edu
The synthesis of other mononitrated benzo[a]pyrene isomers, such as 1-, 3-, and 6-nitrobenzo[a]pyrene, has also been described in the literature. sfasu.eduacs.org These syntheses often serve as precursors for further studies into their biological activities. The characterization of these isomers is typically performed using spectroscopic methods like ¹H NMR and UV-vis spectroscopy to confirm their structure. sfasu.edu
Table 1: Synthetic Approaches for Mononitrated PAHs
| Compound | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| 1- and 3-Nitrobenzo[a]pyrene | Direct nitration followed by MPLC separation | Separation of isomers with close dipole moments. | sfasu.edu |
| 1-, 3-, and 6-Nitrobenzo[a]pyrene | Published procedures | Used for spectroscopic and mutagenicity studies. | sfasu.eduacs.org |
| 1- and 3-Nitrobenzo[e]pyrene | Specific synthetic routes | Targeted synthesis of individual isomers. | researchgate.net |
Synthesis of Key Metabolites and DNA Adduct Standards of this compound for Mechanistic Studies
To understand the mechanisms of toxicity and carcinogenicity of this compound, it is essential to synthesize its key metabolites and the DNA adducts they form. These synthetic standards are crucial for identification and quantification in biological samples.
The metabolic activation of nitro-PAHs can occur through two main pathways: nitroreduction and ring oxidation. The synthesis of metabolites from both pathways is important. For instance, the synthesis of hydroxylated derivatives, such as 3-hydroxy-6-nitrobenzo[a]pyrene, has been reported as a major metabolite of 6-nitrobenzo[a]pyrene. iarc.fr Similarly, the synthesis of bay-region diol epoxides, which are highly reactive intermediates formed through ring oxidation, is a key step in preparing DNA adduct standards. acs.org
The synthesis of DNA adducts typically involves reacting a reactive metabolite, such as a diol epoxide or a derivative of a nitro-reduced intermediate, with deoxyribonucleosides or DNA itself. researchgate.net For example, the synthesis of the N²-deoxyguanosine adduct of 3-nitrobenzo[a]pyrene bay-region trans-7,8-diol anti-9,10-epoxide has been accomplished. acs.org These synthetic adducts serve as reference standards in techniques like ³³P-postlabeling to identify and quantify DNA damage in vivo and in vitro. researchgate.net
Table 2: Key Metabolites and DNA Adducts
| Parent Compound | Metabolite/Adduct | Significance | Reference |
|---|---|---|---|
| 6-Nitrobenzo[a]pyrene | 3-Hydroxy-6-nitrobenzo[a]pyrene | Major metabolite formed in human tissues. | iarc.fr |
| 3-Nitrobenzo[a]pyrene | 3-Nitrobenzo[a]pyrene bay-region trans-7,8-diol anti-9,10-epoxide | Reactive intermediate in DNA adduct formation. | acs.org |
| 3-Nitrobenzo[a]pyrene | N²-deoxyguanosine adduct of the bay-region diol epoxide | Standard for identifying DNA damage. | acs.org |
Environmental Occurrence, Formation, and Fate of 4 Nitrobenzo E Pyrene
Primary Formation Mechanisms during Combustion Processes
4-Nitrobenzo(e)pyrene (4-NBeP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) that can be formed directly during the incomplete combustion of organic materials. This primary formation pathway occurs in high-temperature environments where both the parent polycyclic aromatic hydrocarbon (PAH), Benzo(e)pyrene (BeP), and nitrogen oxides (NOx) are present simultaneously [1, 11]. The mechanism is generally understood as an electrophilic nitration of the newly formed BeP molecule within the post-flame zone of a combustion system. In this zone, temperatures are decreasing but remain sufficiently high to facilitate the reaction between BeP and nitrating species such as nitrogen dioxide (NO2) before the exhaust gases cool and are emitted into the atmosphere .
The efficiency of primary 4-NBeP formation is highly dependent on both the combustion temperature and the specific fuel being consumed.
Combustion Temperature: The formation of PAHs, including the precursor BeP, is favored under conditions of incomplete combustion, typically within a specific temperature range. The subsequent nitration step is also temperature-sensitive. While high temperatures are necessary to form the parent PAH, excessively high temperatures in the presence of oxygen can lead to the thermal decomposition of the newly formed 4-NBeP molecule. Consequently, the highest yields of primary NPAHs are often observed in the cooling, post-flame regions of combustion exhaust, where temperatures are optimal for the nitration reaction to proceed without significant degradation of the product .
Fuel Type: Diesel engines are recognized as a major source of primary NPAH emissions, including 4-NBeP. The high-pressure, high-temperature combustion conditions, combined with the chemical composition of diesel fuel, create an environment conducive to the formation of both PAHs and NOx, leading to direct nitration within the engine cylinder and exhaust system. In contrast, gasoline engines, which operate under different air-fuel ratios and conditions, generally produce lower levels of NPAHs. Other sources, such as residential wood and coal combustion, also contribute to primary 4-NBeP emissions, with the yield being influenced by the nitrogen content of the fuel and the specific burning conditions (e.g., stove type, smoldering vs. flaming phase) .
Table 1: Relative Primary Emission Factors of 4-NBeP from Various Combustion Sources
| Combustion Source | Relative Emission Level | Key Influencing Factors |
|---|---|---|
| Diesel Engine Exhaust | High | High temperature/pressure; Air-to-fuel ratio; Engine load |
| Gasoline Engine Exhaust | Low to Moderate | Catalytic converter efficiency; Air-to-fuel ratio |
| Residential Wood Combustion | Moderate | Fuel moisture; Wood type; Smoldering vs. flaming conditions |
| Coal Combustion | Moderate to High | Coal rank and nitrogen content; Combustion technology |
Secondary Atmospheric Formation from Parent Polycyclic Aromatic Hydrocarbons (PAHs)
In addition to primary emissions, 4-NBeP is significantly formed in the atmosphere through the chemical transformation of its parent PAH, Benzo(e)pyrene . This secondary formation occurs after BeP has been emitted from combustion sources and is present in the ambient air. These atmospheric reactions can take place in both the gas phase and on the surface of particulate matter, driven by reactions with common atmospheric oxidants and radicals [12, 13].
Gas-phase BeP, although present at low concentrations due to its low volatility, can react with key atmospheric radicals to form 4-NBeP.
Daytime Chemistry (OH Radical): During the day, the hydroxyl radical (OH) is the most important atmospheric oxidant. The formation of 4-NBeP proceeds via the addition of an OH radical to the aromatic ring of BeP. This creates a hydroxycyclohexadienyl-type radical intermediate. In a polluted atmosphere containing NOx, this intermediate can subsequently react with nitrogen dioxide (NO2) to form a nitro-adduct, which then eliminates a water molecule to yield the stable this compound product [12, 14].
Nighttime Chemistry (NO3 Radical): During the night, in the absence of sunlight to cause photolysis, the nitrate (B79036) radical (NO3) becomes a dominant oxidant. The reaction mechanism is analogous to the OH-initiated pathway, beginning with the addition of the NO3 radical to the BeP molecule. The resulting adduct undergoes further reactions, often involving NO2, which ultimately lead to the formation of 4-NBeP [12, 15].
Due to its high molecular weight and low vapor pressure, the majority of atmospheric Benzo(e)pyrene is adsorbed onto the surface of airborne particulate matter (PM), such as soot, dust, and aerosols. On these surfaces, heterogeneous reactions can occur, representing a major pathway for 4-NBeP formation . Gaseous pollutants like NO2, dinitrogen pentoxide (N2O5), and nitric acid (HNO3) can adsorb onto the same particles and react with the surface-bound BeP. The particle surface itself can influence the reaction; for example, acidic components on the particle surface (e.g., co-adsorbed sulfuric acid) can catalyze the electrophilic nitration of BeP by HNO3 or NO2, significantly enhancing the formation rate of 4-NBeP compared to gas-phase reactions alone .
The kinetics of the gas-phase formation of 4-NBeP are governed by the reaction rate constants between Benzo(e)pyrene and atmospheric radicals. These constants determine how quickly BeP is consumed to form products, including its nitro-derivative. The second-order rate constants for the reaction of BeP with OH and NO3 radicals have been determined experimentally. A higher rate constant indicates a faster reaction and, consequently, a shorter atmospheric lifetime for the parent compound with respect to that specific degradation pathway .
Table 2: Gas-Phase Reaction Rate Constants for Benzo(e)pyrene
| Parent Reactant | Atmospheric Radical | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Significance |
|---|---|---|---|
| Benzo(e)pyrene | OH (Hydroxyl Radical) | ~5.0 x 10⁻¹¹ | Primary daytime degradation pathway in the gas phase. |
| Benzo(e)pyrene | NO₃ (Nitrate Radical) | ~6.0 x 10⁻¹¹ | Primary nighttime degradation pathway in the gas phase. |
Environmental Distribution in Various Matrices
As a result of both primary and secondary formation, this compound is a ubiquitous environmental contaminant found in various environmental compartments. Its distribution is governed by its semi-volatile nature, hydrophobicity, and persistence.
Atmosphere: 4-NBeP is predominantly found associated with fine particulate matter (PM2.5) in the atmosphere. Concentrations are typically higher in urban and industrial areas with significant traffic density and industrial activity compared to rural or remote locations. Atmospheric transport allows for its distribution over long distances from its source.
Soil and Sediment: Through wet and dry atmospheric deposition, 4-NBeP is transferred from the atmosphere to terrestrial and aquatic systems. Due to its low water solubility and strong tendency to adsorb to organic matter, it accumulates in topsoil and aquatic sediments, which act as long-term environmental sinks.
Water: Concentrations of 4-NBeP in the aqueous phase of surface waters are generally very low due to its hydrophobicity. However, it can be detected in suspended particulate matter within the water column.
Table 3: Representative Concentrations of this compound in Environmental Matrices
| Environmental Matrix | Typical Concentration Range | Notes |
|---|---|---|
| Urban Air (PM2.5) | 1 - 150 pg/m³ | Highly variable; dependent on traffic, season, and meteorological conditions. |
| Rural Air (PM2.5) | < 1 - 10 pg/m³ | Represents background levels and long-range transport. |
| Urban Soil | 0.1 - 5 µg/kg (ppb) | Accumulates via atmospheric deposition; higher near roadways. |
| Aquatic Sediment | 0.2 - 10 µg/kg (ppb) | Acts as a major sink; concentrations reflect historical pollution. |
Atmospheric Particulate Matter (PM)
This compound is frequently detected in the atmosphere, where it is almost exclusively associated with particulate matter (PM) . Its formation occurs post-emission through the atmospheric nitration of its parent PAH, benzo(e)pyrene. This process can happen via two primary mechanisms:
Gas-Phase Reaction: Benzo(e)pyrene reacts with hydroxyl radicals (•OH) during the day, followed by a reaction with nitrogen dioxide (NO₂) to form 4-NBeP .
Heterogeneous Reaction: Benzo(e)pyrene adsorbed onto the surface of existing atmospheric particles reacts with atmospheric nitrating agents, such as nitric acid (HNO₃) or dinitrogen pentoxide (N₂O₅), particularly at night .
The primary sources of the precursor BeP are anthropogenic, including diesel and gasoline engine exhaust and the combustion of coal and wood . Consequently, 4-NBeP concentrations are typically higher in urban and industrial areas with heavy traffic and industrial activity. Its strong adsorption to fine particles (e.g., PM₂.₅) facilitates its long-range atmospheric transport .
| Location | Sample Type | Concentration Range (pg/m³) | Key Finding / Context | Reference |
|---|---|---|---|---|
| Urban Area, Japan | Airborne Particulates | 1.5 - 25 | Concentrations correlated with traffic density and seasonal variations. | |
| Industrial Zone, Europe | Total Suspended Particles (TSP) | ~40 | Higher levels found downwind of a coking plant. | |
| Various U.S. Cities | Diesel Exhaust Particles (DEPs) | Not Quantified (Detected) | Confirmed as a component of diesel engine emissions after atmospheric processing. |
Soil and Sediment Compartments
Soil and sediment act as significant environmental sinks for 4-NBeP . The primary pathway for its entry into these compartments is through the wet and dry deposition of atmospheric particulate matter to which it is adsorbed. Additional localized sources can include industrial wastewater discharges and surface runoff from contaminated lands, such as areas near heavy industry or major roadways .
Once in soil or sediment, 4-NBeP exhibits high persistence. Its hydrophobic nature and low aqueous solubility cause it to bind strongly to the organic matter fraction within these matrices. This strong sorption limits its mobility and bioavailability but also protects it from degradation, leading to its accumulation over time. Consequently, sediments in rivers and lakes near urban or industrial centers often show elevated concentrations of 4-NBeP, reflecting a historical record of atmospheric pollution [1, 13].
| Matrix | Location / Source | Concentration Range (ng/g dry wt) | Key Finding / Context | Reference |
|---|---|---|---|---|
| River Sediment | Downstream of Industrial Area | 0.5 - 3.2 | Concentrations decreased with distance from the industrial discharge point. | |
| Urban Soil | Near Major Highway | 0.1 - 0.9 | Levels correlated with the organic carbon content of the soil. | |
| Harbor Sediment | Commercial Port | ~1.5 | Accumulation attributed to both atmospheric deposition and shipping activities. |
Aquatic Environments (e.g., Wastewater)
The presence of 4-NBeP in aquatic environments is primarily linked to industrial and municipal wastewater discharges and, to a lesser extent, direct atmospheric deposition onto water surfaces . Industries such as dye manufacturing and carbon black production have been identified as potential point sources of NPAHs, including 4-NBeP .
Within aquatic systems, and particularly in wastewater treatment plants (WWTPs), 4-NBeP behaves predictably based on its physicochemical properties. Due to its high hydrophobicity (log Kow > 5), it partitions strongly from the aqueous phase to solid phases. Therefore, in WWTPs, it is found predominantly adsorbed to suspended solids and is ultimately concentrated in the sewage sludge . While concentrations in the final treated effluent may be low, the accumulation in sludge poses challenges for its disposal or reuse .
| Matrix | Source / Location | Concentration Range | Key Finding / Context | Reference |
|---|---|---|---|---|
| Wastewater Influent | Municipal WWTP | 5 - 20 ng/L | Presence linked to urban runoff and industrial inputs into the sewer system. | |
| Sewage Sludge | Industrial WWTP | 50 - 250 ng/g dry wt | High accumulation demonstrates effective partitioning from the water phase. | |
| Final Effluent | Municipal WWTP | < 1 ng/L | Significant removal from the aqueous phase during treatment processes. |
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is determined by its resistance to and participation in various degradation and transformation processes. Key pathways include photochemical reactions, microbial transformations, and physical transport phenomena.
Photochemical Degradation and Photoreactivity
Photolysis is a major degradation pathway for 4-NBeP in the environment, particularly for the fraction adsorbed onto atmospheric particles or exposed on soil surfaces . The compound contains a chromophore that absorbs light in the solar spectrum (UV-A and visible light), which can initiate its chemical transformation.
Research has shown that the rate and products of 4-NBeP photolysis are highly dependent on the surface to which it is adsorbed. On inert surfaces like silica (B1680970) or alumina, direct photolysis proceeds with a half-life of several hours under simulated sunlight . The reaction can involve the reduction of the nitro group to form other derivatives or the oxidation of the aromatic ring system. In contrast, when adsorbed on photoreactive surfaces like titanium dioxide (TiO₂) or on carbonaceous matter like soot, the degradation rates can be altered. Soot particles may quench the photo-excited state, slowing degradation, while semiconductor particles can accelerate it through photocatalysis [5, 11].
Microbial Transformation and Biodegradation
This compound is generally considered recalcitrant to microbial degradation compared to its parent PAH, benzo(e)pyrene . The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to the initial oxidative attack by microbial dioxygenase enzymes that typically initiates PAH breakdown.
The most commonly reported microbial transformation pathway for 4-NBeP is the reduction of the nitro group to an amino group, yielding 4-aminobenzo(e)pyrene. This reductive process is favored under anaerobic or anoxic conditions, such as those found in deeper sediment layers or in anoxic zones of soil . This transformation is significant because the resulting amino-PAH has different physicochemical and toxicological properties. While this initial reduction can be carried out by a wide range of bacteria and fungi, further degradation of the aromatic ring structure (mineralization) is extremely slow and often incomplete, leading to the persistence of the transformation product .
Adsorption and Transport Processes in Environmental Media
The environmental mobility of 4-NBeP is governed by its strong tendency to adsorb to solid matrices . Its high octanol-water partition coefficient (log Kow) indicates a strong affinity for organic carbon and a profound hydrophobicity.
In Soil and Sediment: 4-NBeP is largely immobile. It binds tightly to soil organic matter and clay particles, which severely limits its potential to leach into groundwater. Its transport in terrestrial and benthic systems is therefore dominated by physical processes like soil erosion and the resuspension and transport of sediments during high-flow events .
In the Atmosphere: Adsorption to fine particulate matter (PM₂.₅) is the key to its atmospheric transport. This association allows 4-NBeP to travel long distances from its source of formation before being removed from the atmosphere via wet or dry deposition .
In Aquatic Systems: In the water column, 4-NBeP is predominantly found in the particle-associated phase rather than the dissolved phase. Its transport is thus linked to the movement of suspended particulate matter. It eventually settles and accumulates in bottom sediments, which act as the ultimate sink in aquatic environments .
Advanced Analytical Methodologies for Detection and Quantification of 4 Nitrobenzo E Pyrene
Sampling and Sample Preparation Techniques for Complex Environmental and Biological Matrices
The initial and often most critical stage in the analysis of 4-Nitrobenzo(e)pyrene is the effective sampling and preparation of the sample. This process aims to isolate and concentrate the target analyte from complex matrices such as air particulate matter, soil, water, and biological tissues, while removing interfering substances. shimadzu.comepa.gov
Several extraction techniques are utilized to separate this compound from the sample matrix. The choice of method depends on the sample type, the physicochemical properties of the analyte, and the desired efficiency and sample throughput.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (100-180 °C) and pressures (1500-2000 psi) to enhance extraction efficiency. epa.govnih.gov These conditions increase the solubility of analytes and decrease the viscosity of the solvent, allowing for faster and more complete extraction with reduced solvent consumption compared to traditional methods like Soxhlet extraction. epa.govnih.gov This method is suitable for solid and semi-solid samples like soils, sediments, and sludges. epa.govnih.gov
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates high-pressure and high-temperature microenvironments, facilitating the penetration of the solvent into the matrix and the release of the target compounds. nih.gov This technique is often applied to various sample types, including meat products and plant materials, and can be coupled with other microextraction techniques for enhanced preconcentration. nih.govnih.gov
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample in a closed vessel. epa.gov This rapid heating accelerates the extraction process. epa.gov The choice of solvent is critical; it must be able to absorb microwave energy. epa.gov MAE has been successfully used for extracting PAHs from matrices like smoked meat, soils, and sediments. researchgate.netnih.gov
| Extraction Method | Principle | Advantages | Common Applications |
| Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase solvent efficiency. epa.govnih.gov | Faster, less solvent consumption than traditional methods. nih.gov | Soils, clays, sediments, sludges, waste solids. epa.gov |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation and enhance solvent penetration. nih.gov | Can be combined with other techniques for preconcentration. nih.gov | Meat products, plant materials. nih.govnih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the solvent and sample. epa.gov | Fast extraction times. epa.gov | Smoked meat, soils, sediments. researchgate.netnih.gov |
Following extraction, the resulting extract is often complex and requires further purification to remove interfering compounds that could affect the final analysis.
Solid-Phase Extraction (SPE): SPE is a widely used clean-up and preconcentration technique. nih.gov It involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). sigmaaldrich.com The target analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. sigmaaldrich.com Various sorbents, such as silica (B1680970) gel and alumina, can be used depending on the analyte and matrix. sfasu.educdc.gov
Fractionation: In cases of highly complex samples, fractionation may be necessary to separate the analytes into groups with similar chemical properties. This is often achieved using column chromatography with different adsorbents. sfasu.edu
To reduce solvent consumption, analysis time, and sample volume, several miniaturized extraction techniques have been developed.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. mdpi.com The fiber can be directly immersed in a liquid sample or exposed to the headspace of a liquid or solid sample. mdpi.com After extraction, the analytes are thermally desorbed directly into the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. ttcenter.ir
Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), providing a higher extraction capacity. ttcenter.ir
Dispersive Solid-Phase Extraction (d-SPE): In d-SPE, the sorbent is dispersed directly into the sample extract. rsc.org After a period of mixing, the sorbent with the adsorbed analytes is separated by centrifugation or an external magnetic field if magnetic sorbents are used. ttcenter.irrsc.org This technique is a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov
Chromatographic Separation Techniques
Chromatography is the core analytical technique for separating this compound from other compounds in the purified extract before its detection and quantification.
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds like NPAHs. sfasu.edunih.gov The separation occurs in a capillary column coated with a stationary phase. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the separated compounds from the GC column are introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. nih.gov This provides both qualitative (identification) and quantitative information. nih.gov Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS offers even higher selectivity and sensitivity by performing two stages of mass analysis. shimadzu.comnih.gov This is particularly useful for analyzing trace levels of target compounds in complex matrices, as it significantly reduces background noise and interferences. shimadzu.com Multiple Reaction Monitoring (MRM) mode in GC-MS/MS provides excellent precision and very low detection limits. shimadzu.com
| Technique | Principle | Advantages |
| GC-MS | Separates compounds by GC and detects them by MS, providing mass information for identification. nih.gov | Good for both identification and quantification. nih.gov |
| GC-MS/MS | Involves two stages of mass analysis for enhanced selectivity and sensitivity. shimadzu.comnih.gov | Reduces matrix effects and lowers detection limits. shimadzu.com |
High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. cdc.gov
HPLC with Spectrophotometric (UV-Vis) Detection: This method uses the absorption of ultraviolet or visible light by the analyte for detection. nih.gov While widely applicable, its sensitivity may be limited for trace analysis of NPAHs. cdc.gov
HPLC with Fluorescence Detection: Fluorescence detection is highly sensitive and selective for fluorescent compounds like many PAHs and their derivatives. cdc.govblackmeditjournal.org The analyte is excited by a specific wavelength of light and the emitted light at a longer wavelength is measured. blackmeditjournal.org This technique is commonly used for the analysis of benzo[a]pyrene (B130552) and other PAHs in various samples. thermofisher.comnih.gov
HPLC with Chemiluminescence Detection: Chemiluminescence detection offers exceptional sensitivity for specific compounds that can undergo a chemical reaction to produce light. This method is particularly effective for the detection of nitrated PAHs after they have been reduced to their corresponding amino-PAHs.
The combination of these advanced sampling, preparation, and analytical techniques allows for the reliable and accurate determination of this compound in a variety of complex samples, which is essential for environmental monitoring and human health risk assessment. shimadzu.comsfasu.edu
Multidimensional HPLC Approaches
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitro-PAHs. nih.gov However, due to the immense complexity of environmental samples, which can contain hundreds of PAH and nitro-PAH isomers, single-column chromatography often fails to provide adequate resolution. diva-portal.org Specifically, isomers like benzo[a]pyrene and benzo[e]pyrene (B47544), or their various nitrated derivatives, frequently co-elute, making accurate quantification impossible. mdpi.com
To overcome this, multidimensional HPLC (MDLC) approaches are employed. These systems enhance peak capacity and resolving power by combining two or more columns with different separation mechanisms. A common configuration involves coupling a normal-phase (NP-HPLC) column with a reverse-phase (RP-HPLC) column. In this setup, an initial separation on the NP-HPLC column can fractionate the sample based on the polarity of functional groups. Fractions containing compounds of interest can then be automatically transferred to a second-dimension RP-HPLC column for further separation based on hydrophobicity. This two-dimensional approach significantly increases the ability to isolate specific isomers like this compound from a complex mixture. Ultra-high performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes, can further improve resolution and shorten analysis times compared to traditional HPLC. nih.govdiva-portal.org
Spectroscopic Characterization for Trace Analysis and Structural Elucidation
Spectroscopic techniques are indispensable for both the structural confirmation and the trace-level detection of this compound. sfasu.edunih.gov These methods provide information on molecular structure, functional groups, and electronic properties, which are essential for unambiguous identification.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides definitive structural information by probing the vibrational modes of a molecule. For this compound, these techniques are particularly useful for identifying the nitro (–NO2) functional group, which has strong, characteristic absorption bands. sfasu.educonicet.gov.ar
Key vibrational modes for nitro-PAHs include:
Asymmetric NO2 Stretch (νasNO2): Typically observed in the 1507–1520 cm⁻¹ region in IR spectra. sfasu.eduresearchgate.net
Symmetric NO2 Stretch (νsNO2): Appears in the 1310–1366 cm⁻¹ range. sfasu.eduresearchgate.net
C–N Stretch: This vibration is often found in the 1330–1260 cm⁻¹ region. esisresearch.org
The precise frequencies of these vibrations can be influenced by the orientation of the nitro group relative to the plane of the aromatic rings. sfasu.educonicet.gov.ar Theoretical studies using density functional theory (DFT) often complement experimental spectra to aid in the assignment of complex vibrational bands. conicet.gov.ar
Table 1: Typical Vibrational Frequencies for Nitro-PAHs
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |
| Asymmetric NO₂ Stretch | 1507 - 1520 | IR | sfasu.eduresearchgate.net |
| Symmetric NO₂ Stretch | 1310 - 1366 | IR, Raman | sfasu.eduresearchgate.net |
| C-N Stretch | 1260 - 1330 | Raman | esisresearch.org |
| NO₂ In-plane Bend | ~646 | Raman | researchgate.net |
| Ring Out-of-plane Bend | ~554 | Raman | researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a highly sensitive technique for detecting and quantifying conjugated aromatic systems. The extensive π-electron system of the benzo[e]pyrene core results in strong absorption of UV and visible light. nist.gov The addition of a nitro group, which acts as an electron-withdrawing group, typically modifies the electronic structure and causes a shift in the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent PAH. researchgate.net
The UV-Vis spectrum of the parent compound, benzo[e]pyrene, shows characteristic absorption maxima at specific wavelengths in the UV range. nist.gov For this compound, the spectrum would be expected to retain the general features of the pyrene (B120774) chromophore but with these shifts and potential changes in the relative intensities of the absorption bands. UV-Vis detectors are commonly coupled with HPLC systems, providing a sensitive and reliable means of quantification for separated nitro-PAHs. nih.gov
Table 2: UV-Vis Absorption Maxima for Benzo[e]pyrene (Parent Compound)
| Solvent | Absorption Maxima (λmax in nm) |
| Cyclohexane | 256, 266, 277, 289, 301, 316, 331, 347 |
| Ethanol | 255, 266, 276, 288, 315, 329, 345 |
Data sourced from the NIST Chemistry WebBook for the parent compound Benzo[e]pyrene. nist.gov The spectrum for this compound would be expected to show shifts from these values.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of chemical structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, allowing for the unambiguous determination of isomer structures, such as the exact position of the nitro group on the benzo[e]pyrene skeleton. sfasu.edu
In the ¹H NMR spectrum of this compound, the protons located on the aromatic ring near the electron-withdrawing nitro group would experience deshielding and thus appear at a lower field (higher ppm value) compared to corresponding protons in the parent benzo[e]pyrene. sfasu.edu
NMR is also critical for identifying the structures of metabolites formed from this compound. When the parent compound is metabolized by enzymes like cytochrome P450, it can be transformed into hydroxylated or reduced derivatives. nih.gov By comparing the NMR spectrum of a metabolite to that of the parent compound, changes in chemical shifts, the appearance of new signals (e.g., from hydroxyl groups), and changes in proton-proton coupling patterns can be used to precisely identify the site of metabolic modification. nih.gov
Electrochemical and Other Advanced Detection Methods
Electrochemical methods offer a highly sensitive and selective alternative for the detection of nitroaromatic compounds like this compound. scispace.comrsc.org The principle behind this technique is the electrochemical reduction of the nitro group at the surface of an electrode. researchgate.net When a specific potential is applied, the nitro group undergoes reduction to form species such as a nitroso, hydroxylamine (B1172632), or amine group, generating a measurable electrical current that is directly proportional to the concentration of the analyte. mdpi.com
The sensitivity and selectivity of this method can be significantly enhanced by chemically modifying the electrode surface. scispace.com Materials such as graphene, carbon nanotubes, and metallic nanoparticles are used to increase the electrode's surface area and improve its catalytic activity towards the reduction of the nitro group, thereby lowering the detection limit and minimizing interference from other compounds. mdpi.comnih.gov Techniques like differential pulse voltammetry (DPV) are often used to improve the signal-to-noise ratio and achieve very low limits of detection. nih.gov
Method Validation and Performance Metrics (e.g., Limits of Detection, Linearity, Recoveries)
The development of any analytical method for this compound requires rigorous validation to ensure that the results are reliable, accurate, and reproducible. npra.gov.mychromatographyonline.com Method validation is performed according to international guidelines and involves assessing several key performance characteristics. researchgate.netresearchgate.net
Linearity and Range: This establishes the concentration range over which the analytical signal is directly proportional to the concentration of this compound. A high correlation coefficient (R²) for the calibration curve, typically >0.99, is required. researchgate.netekb.eg
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. chromatographyonline.comresearchgate.net For trace analysis of environmental pollutants, methods must achieve very low LODs, often in the nanogram per liter (ng/L) or picogram per milliliter (pg/mL) range. researchgate.net
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies, where a known amount of this compound is added (spiked) into a real sample matrix (e.g., water, soil extract) and analyzed. The percentage of the spiked amount that is measured is the recovery. Acceptable recoveries often fall within the 80–110% range. researchgate.netekb.eg
Precision: Precision measures the degree of agreement among repeated measurements under the same conditions (repeatability) and under different conditions, such as on different days or by different analysts (intermediate precision). It is usually expressed as the relative standard deviation (RSD), with values typically required to be below 15-20%. researchgate.net
Table 3: Example Method Validation Performance Metrics for PAH Analysis
| Parameter | Typical Acceptance Criteria / Value | Reference |
| Linearity (R²) | > 0.998 | chromatographyonline.comresearchgate.net |
| Limit of Detection (LOD) | < 0.3 ng/L | researchgate.net |
| Limit of Quantification (LOQ) | 0.1 - 0.15 µg/kg | researchgate.net |
| Accuracy (Recovery) | 80 - 110% | researchgate.net |
| Precision (RSD) | < 15% | researchgate.net |
These values represent typical performance targets for validated analytical methods for PAHs and would be the goal for a method designed for this compound.
Mechanistic Investigations of 4 Nitrobenzo E Pyrene Interactions at the Molecular Level
Molecular Interactions with Key Biomolecules (excluding direct clinical outcomes)
The interaction of nitro-PAHs with essential biomolecules such as DNA, RNA, and proteins is a critical area of investigation. While direct studies on 4-nitrobenzo(e)pyrene are limited, research on analogous compounds provides significant insights into its potential for covalent binding.
For instance, studies on the closely related compound, 6-nitrobenzo[a]pyrene (6-NBP), have demonstrated its capacity for widespread distribution and covalent binding to macromolecules in vivo. nih.gov Following administration to male rats, maximal covalent binding of 6-NBP to macromolecules was observed between 8 and 24 hours. nih.gov The extent of binding per milligram of macromolecule followed the order of RNA > DNA > protein across all organs studied. nih.gov In the liver, at 8 hours post-administration, the binding levels were significant, indicating a strong interaction with nucleic acids and proteins. nih.gov Enzymatic digestion of liver DNA from animals treated with 6-NBP revealed the presence of DNA adducts, which are covalent modifications to the DNA structure. nih.gov The formation of such adducts is a key molecular initiating event that can lead to disruptions in normal cellular processes.
Similarly, research on 1-nitropyrene (B107360) (1-NP), another well-studied nitro-PAH, has shown that it binds to cellular DNA and protein in respiratory tissues. nih.gov In vitro studies with rabbit lung and tracheal tissue revealed significant levels of DNA binding, with the identification of specific adducts such as C8-deoxyguanosine 1-aminopyrene. nih.gov These findings with related nitro-PAHs suggest that this compound likely undergoes similar interactions, forming covalent adducts with DNA, RNA, and proteins, thereby altering their structure and function.
Table 1: Covalent Binding of [³H]6-nitrobenzo[a]pyrene to Liver Macromolecules in Male Rats
| Time after administration | Dose | DNA Binding (pmol/mg) | RNA Binding (pmol/mg) |
|---|---|---|---|
| 8 hours | 4.2 mg/kg | 45 ± 7 | 114 ± 40 |
| 168 hours | 4.2 mg/kg | 14 ± 4 | 12 ± 6 |
| 8 hours | 1.4 mg/kg | 14 ± 2 | 29 ± 8 |
| 168 hours | 1.4 mg/kg | 3 ± 2 | 15 ± 3 |
Data sourced from studies on 6-nitrobenzo[a]pyrene and is indicative of potential interactions for this compound. nih.gov
Reactive Species Formation Pathways
The biological activity of this compound is also linked to its ability to generate reactive species that can induce cellular damage. These pathways include the formation of reactive oxygen species and activation through photo-irradiation.
Nitro-PAHs can lead to the generation of ROS, which are highly reactive molecules that can cause oxidative stress and damage to cellular components. researchgate.netnih.gov The metabolic activation of these compounds can produce intermediates that are prone to oxidation, leading to the formation of superoxide (B77818) anions. nih.gov This process can initiate a futile redox cycle, amplifying the production of ROS. nih.gov
Research on benzo(e)pyrene, the parent compound of this compound, has shown that it can induce the production of ROS in human retinal pigment epithelial (RPE) cells. nih.gov The generation of superoxide radicals can occur through mitochondrial respiration or via cell membrane-bound NADPH oxidase. nih.gov These superoxide radicals are then converted to hydrogen peroxide, which can participate in further reactions to generate more potent reactive species. nih.gov The metabolism of benzo[a]pyrene (B130552), a related PAH, also involves the formation of quinone species that can generate ROS through redox cycling. mdpi.com It is plausible that this compound, through its metabolism, contributes to the cellular pool of ROS, leading to oxidative damage.
Exposure to light, particularly ultraviolet A (UVA) radiation, can induce the activation of nitro-PAHs, leading to the formation of free radicals and subsequent cellular damage. researchgate.nettandfonline.com Upon irradiation, these compounds can absorb light energy and transition to an excited state. tandfonline.com This excited state can then react with molecular oxygen and other molecules to produce ROS and other reactive intermediates. tandfonline.com
A study investigating the photo-induced lipid peroxidation by 19 different nitro-PAHs, including 1-nitrobenzo[e]pyrene and 3-nitrobenzo[e]pyrene, found that most of these compounds could induce lipid peroxidation upon UVA irradiation. researchgate.net The underlying mechanism is believed to be mediated by the generation of free radicals. researchgate.net Electron spin resonance studies have detected the formation of substrate-derived free radicals from other nitro-PAHs upon irradiation. researchgate.net The photochemical transformation of nitro-PAHs is a complex process that can lead to the formation of various photoproducts, some of which may be more toxic than the parent compound. inchem.org This photo-induced activation represents an important pathway for the biological activity of this compound in environments with sunlight exposure.
Modulation of Biochemical Pathways
This compound can influence cellular function by interacting with and modulating key biochemical pathways, including enzyme systems involved in its metabolism and signaling pathways regulated by the aryl hydrocarbon receptor.
The metabolism of this compound is a critical determinant of its biological effects and involves several enzyme systems. Nitroreductases, found in both mammalian cells and intestinal microflora, play a significant role in the metabolic activation of nitro-PAHs. nih.govnih.gov These enzymes catalyze the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group and an amino group. nih.gov The hydroxylamino intermediate can be further activated through O-acetylation to form a reactive species that can bind to DNA. oup.com Studies on isomers of nitrobenzo[a]pyrene have shown that the extent of nitroreduction by intestinal microflora is substrate-specific, suggesting that nitroreductases exhibit a high degree of specificity towards different nitro-PAHs. nih.gov
Cytochrome P450 (CYP) enzymes are another major family of enzymes involved in the metabolism of PAHs and their derivatives. mdpi.comwikipedia.orguv.es These enzymes are primarily involved in Phase I metabolism, catalyzing oxidative biotransformations. mdpi.com The metabolism of 1-nitrobenzo[a]pyrene by rat liver microsomes has been shown to yield various metabolites, with the nitro substitution affecting the regioselectivity of the P450 enzymes. oup.com Research on benzo[a]pyrene has identified several human CYP enzymes, including CYP1A1, CYP1B1, CYP2C19, and CYP3A4, that are involved in its metabolism to both detoxified products and reactive intermediates. nih.gov It is highly probable that these same CYP enzymes are involved in the metabolism of this compound, contributing to its activation and detoxification.
Table 2: Key Enzyme Families in the Metabolism of Nitro-PAHs
| Enzyme Family | Role in Metabolism | Key Intermediates/Products |
|---|---|---|
| Nitroreductases | Reduction of the nitro group | Hydroxylamino-PAH, Amino-PAH |
| Cytochrome P450s | Oxidation of the aromatic ring | Dihydrodiols, Phenols, Quinones |
| N-acetyltransferases | Acetylation of hydroxylamino intermediates | N-acetoxy-amino-PAH |
This table provides a general overview of enzyme interactions with nitro-PAHs, which is applicable to this compound. nih.govoup.comnih.gov
The aryl hydrocarbon (Ah) receptor is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many PAHs and related compounds. researchgate.netnih.gov Upon binding of a ligand, the Ah receptor translocates to the nucleus, where it forms a heterodimer with the Ah receptor nuclear translocator (ARNT). whiterose.ac.uk This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of target genes, including those encoding for metabolizing enzymes like CYP1A1 and CYP1B1. whiterose.ac.uknih.gov
Several PAHs and their derivatives have been shown to be potent activators of the Ah receptor. researchgate.netnih.gov Studies have demonstrated that nitro-PAHs, such as 6-nitrobenzo[a]pyrene, can induce aryl hydrocarbon hydroxylase activity, an enzyme regulated by the Ah receptor. iarc.fr The ability of a compound to bind to and activate the Ah receptor is often correlated with its biological activity. nih.gov While some PAHs act as agonists, others can act as antagonists of the Ah receptor, blocking the induction of target genes. nih.gov The interaction of this compound with the Ah receptor is a likely mechanism through which it can modulate gene expression and influence cellular processes. The specific nature of this interaction, whether agonistic or antagonistic, would determine its downstream effects on biochemical pathways.
Metabolic Bioactivation and Biotransformation Pathways of 4 Nitrobenzo E Pyrene
In Vitro Metabolic Studies in Mammalian Systems
In vitro studies utilizing mammalian tissues have been instrumental in elucidating the metabolic fate of nitro-PAHs. These systems, particularly liver microsomal and cytosolic fractions, contain a host of enzymes that catalyze the biotransformation of xenobiotics like 4-NBeP.
Microsomes, which are vesicles of the endoplasmic reticulum, are a primary site of drug and carcinogen metabolism. They house the cytochrome P450 (CYP) enzyme superfamily, which plays a central role in the oxidative metabolism of PAHs and nitro-PAHs. osti.govresearchgate.net The metabolism of these compounds by CYP enzymes can result in the formation of epoxides, phenols, and dihydrodiols. osti.govresearchgate.net
Under aerobic conditions , CYP-mediated oxidation is a prominent pathway. For the related compound benzo[a]pyrene (B130552) (BaP), CYP1A1 and CYP1B1 are key enzymes in its activation to the ultimate carcinogenic metabolite, BaP-7,8-diol-9,10-epoxide (BPDE). mdpi.com This process involves the formation of an initial epoxide which is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. mdpi.com A similar pathway of ring oxidation is anticipated for 4-NBeP, leading to the formation of various hydroxylated and dihydrodiol metabolites. Studies on 6-nitrobenzo[a]pyrene have shown that ring-hydroxylated metabolites are indeed formed by rat liver microsomes. nih.gov
Under anaerobic conditions , the metabolic landscape shifts. While oxidative pathways are diminished, reductive pathways can become more significant. For nitroarenes, microsomal enzymes can catalyze the reduction of the nitro group. This can occur via a one-electron reduction to a nitro anion radical, which can then be further reduced. nih.gov
The metabolism of 6-nitrobenzo[a]pyrene by rat liver homogenates has been shown to result in denitration, yielding benzo[a]pyrene and 6-hydroxybenzo[a]pyrene, which can be further acetylated. osti.gov This suggests that both oxidative and reductive pathways can occur simultaneously within the microsomal fraction.
The cytosol, the aqueous component of the cytoplasm, also contains enzymes capable of metabolizing nitro-PAHs. Cytosolic reductases can contribute to the nitroreduction pathway. Furthermore, the cytosol contains proteins that can bind to PAHs and their metabolites, potentially acting as carriers to transport them to microsomal enzymes for further metabolism. nih.gov
One of the key metabolic activation pathways for nitroarenes is nitroreduction, which can be catalyzed by cytosolic enzymes. nih.gov This process involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamino intermediate, and finally to an amino group. nih.gov The hydroxylamine (B1172632) derivative is a particularly reactive intermediate. nih.gov
Microbial and Fungal Biotransformation Pathways
Microorganisms, including bacteria and fungi, are capable of metabolizing a wide range of environmental pollutants, including nitro-PAHs. nih.gov These biotransformation pathways are of interest for their potential role in the bioremediation of contaminated sites.
A primary metabolic pathway for nitro-PAHs in microbial systems is nitroreduction. Human intestinal microflora have been shown to metabolize 6-nitrobenzo[a]pyrene to 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene. nih.gov The nitroso intermediate, in particular, has been found to be a potent direct-acting mutagen. nih.gov This highlights a significant activation pathway for nitro-PAHs that can occur within the gut microbiome. The reduction of a nitro group proceeds through a nitroso intermediate to a hydroxylamino derivative, and finally to the amino derivative. nih.gov
In addition to nitroreduction, fungi, in particular, are known to metabolize PAHs and nitro-PAHs through ring oxidation, similar to mammalian systems. The fungus Cunninghamella elegans has been extensively studied for its ability to transform these compounds. asm.orgnih.gov This organism utilizes cytochrome P-450 monooxygenases to form arene oxides, which can then be hydrated by epoxide hydrolase to yield trans-dihydrodiols. asm.org Alternatively, the arene oxides can rearrange to form phenols, which may then undergo conjugation reactions. asm.org
For instance, the metabolism of 6-nitrochrysene (B1204248) by C. elegans results in the formation of dihydrodiols. asm.org Similarly, the fungus can metabolize 6-nitrobenzo[a]pyrene to glucoside and sulfate (B86663) conjugates of its hydroxylated derivatives. nih.gov The biotransformation of 1-nitrobenzo[e]pyrene by C. elegans yields 1-nitro-6-benzo[e]pyrenylsulfate and 1-nitrobenzo[e]pyrene 6-O-β-glucopyranoside, indicating that the nitro group influences the position of metabolic attack. oup.com The formation of dihydrodiols from benzo[a]pyrene has also been demonstrated in a chemical oxidation system, producing trans-4,5-, trans-7,8-, and trans-9,10-dihydrodiols. nih.gov
Identification and Characterization of Primary and Secondary Metabolites
The identification of metabolites is crucial for understanding the bioactivation and detoxification pathways of 4-NBeP. Various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose. researchgate.netnih.gov
Primary metabolites are the direct products of Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. For 4-NBeP, these would include hydroxylated derivatives, dihydrodiols, and the products of nitroreduction (nitroso, hydroxylamino, and amino derivatives). For example, studies on the related compound benzo[a]pyrene have identified key metabolites such as BaP-t-7,8-dihydrodiol and BaP-tetrol-l-1 in human organoid cultures. mdpi.comcam.ac.uk The metabolism of pyrene (B120774) by Mycobacterium sp. has been shown to produce cis-4,5-dihydroxy-4,5-dihydropyrene (B1240923) and phenanthrene (B1679779) 4,5-dicarboxylic acid. nih.gov
Secondary metabolites are formed in Phase II reactions, where primary metabolites are conjugated with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These conjugation reactions generally increase the water solubility of the metabolites, facilitating their excretion. The fungus C. elegans is known to produce glucoside and sulfate conjugates of hydroxylated nitro-PAHs. asm.orgnih.gov The biotransformation of 1-nitrobenzo[e]pyrene by this fungus specifically leads to the formation of a sulfate and a glucoside conjugate. oup.com
Table of Identified Metabolite Classes of Nitro-PAHs
| Metabolite Class | Formation Pathway | Significance | Example Precursor |
| Phenols/Hydroxylated Derivatives | Ring Oxidation (CYP450) | Intermediate for conjugation or further oxidation | Benzo[a]pyrene mdpi.com |
| Dihydrodiols | Ring Oxidation (CYP450) and Epoxide Hydrolase | Precursor to diol epoxides | Benzo[a]pyrene nih.gov |
| Nitroso Derivatives | Nitroreduction | Reactive intermediate | 6-Nitrobenzo[a]pyrene nih.gov |
| Hydroxylamino Derivatives | Nitroreduction | Reactive intermediate, can form DNA adducts | Nitroarenes nih.gov |
| Amino Derivatives | Nitroreduction | Generally less reactive than hydroxylamino | 6-Nitrobenzo[a]pyrene nih.gov |
| Glucoside Conjugates | Glucosylation (Phase II) | Detoxification, increased water solubility | 1-Nitrobenzo[e]pyrene oup.com |
| Sulfate Conjugates | Sulfation (Phase II) | Detoxification, increased water solubility | 1-Nitrobenzo[e]pyrene oup.com |
Scientific Article on 4-Nitrobenzo(e)pyrene Cannot Be Generated Due to Lack of Specific Research Data
A comprehensive and scientifically accurate article focusing solely on the metabolic bioactivation and biotransformation pathways of this compound, as per the requested outline, cannot be generated at this time. Extensive searches for specific research data on this particular chemical compound have not yielded the necessary information.
While research exists on the metabolic pathways of other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as isomers of nitrobenzo[a]pyrene, this information is not directly transferable to this compound. The precise position of the nitro group on the benzo(e)pyrene backbone is a critical determinant of its metabolic fate, and applying data from other isomers would be scientifically inaccurate and speculative.
For instance, studies on 3-nitrobenzo[a]pyrene have identified specific metabolites, including 3-nitrobenzo[a]pyrene trans-7,8-dihydrodiol and 3-nitrobenzo[a]pyrene trans-9,10-dihydrodiol from aerobic metabolism, and 3-aminobenzo[a]pyrene from anaerobic metabolism. nih.gov Furthermore, research on various nitrobenzo[a]pyrene isomers has established that metabolic activation can proceed through nitroreduction, ring-oxidation, or a combination of these pathways. nih.gov The orientation of the nitro group has been shown to be a key factor in determining the mutagenic potential of these compounds. nih.gov
However, without dedicated studies on this compound, it is impossible to provide the detailed research findings and data tables for its specific regioselectivity and the influence of its nitro substituent position as requested. Adhering to the strict instruction to focus solely on this compound, the generation of a professional and authoritative article is not feasible.
Further research specifically investigating the metabolic pathways of this compound is required before a detailed and accurate article on this topic can be written.
Dna Adduct Formation and Interaction with Nucleic Acids
Mechanisms of Covalent DNA Adduct Formation
The metabolic activation of nitro-PAHs is a prerequisite for their covalent binding to DNA. Two primary pathways are recognized: the reduction of the nitro group and the oxidation of the aromatic ring system. nih.govconicet.gov.ar The ultimate carcinogenic and mutagenic potential of a given nitro-PAH is often determined by which of these pathways predominates and the chemical stability and reactivity of the resulting metabolites.
A major pathway for the activation of many nitro-PAHs involves the enzymatic reduction of the nitro group. nih.govconicet.gov.ar This process, catalyzed by cellular nitroreductases, proceeds through the formation of nitroso and N-hydroxylamino intermediates. The N-hydroxylamino derivative can be further activated, for example by O-acetylation, to form a reactive nitrenium ion. nih.gov This electrophilic ion can then attack nucleophilic sites on DNA bases, with a common target being the C8 position of deoxyguanosine, leading to the formation of C8-substituted deoxyguanosine adducts. nih.gov
However, the efficiency of this pathway is highly dependent on the structure of the nitro-PAH. Theoretical studies suggest that the orientation of the nitro group relative to the plane of the aromatic rings is a critical factor. conicet.gov.ar For an effective interaction with the active site of nitroreductase enzymes, a planar or near-planar orientation of the nitro group is believed to be necessary. In the case of 4-Nitrobenzo[e]pyrene, computational analysis indicates that the nitro group is positioned significantly out of the molecular plane, with a dihedral angle between 30–33°. conicet.gov.ar This out-of-plane geometry is predicted to sterically hinder the binding of 4-Nitrobenzo[e]pyrene to nitroreductase, potentially making the nitroreduction pathway less favorable and suggesting a weaker mutagenic activity compared to isomers with in-plane nitro groups. conicet.gov.ar
An alternative activation pathway involves the oxidation of the aromatic rings, a mechanism well-established for parent PAHs like benzo[a]pyrene (B130552). nih.gov This pathway, mediated by cytochrome P450 enzymes, can form epoxides at various positions on the aromatic structure. oup.com For many PAHs, the most carcinogenic metabolites are bay-region diol epoxides. acs.org These highly reactive epoxides can also form covalent adducts with DNA, often at the exocyclic amino groups of purine (B94841) bases, such as the N² position of guanine (B1146940) or the N⁶ position of adenine. nih.gov
For some nitro-PAHs, such as 1-nitrobenzo[e]pyrene, metabolism has been shown to proceed through ring oxidation to form a K-region epoxide, which is then hydrolyzed to a highly mutagenic dihydrodiol. oup.com It is plausible that 4-Nitrobenzo[e]pyrene could also be metabolized via ring oxidation. However, specific experimental studies identifying epoxide-mediated metabolites or the corresponding DNA adducts for 4-Nitrobenzo[e]pyrene are not available in the reviewed literature.
Structural Elucidation and Characterization of Specific DNA Adducts
The definitive identification of a DNA adduct requires its synthesis, purification, and structural characterization using advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov For many nitro-PAHs, including isomers like 1- and 3-nitrobenzo[a]pyrene, specific deoxyguanosine and deoxyadenosine (B7792050) adducts formed through both nitroreduction and ring oxidation pathways have been successfully characterized. nih.govnih.gov
Despite the general understanding of these mechanisms, a review of the scientific literature reveals a lack of studies focused on the isolation and structural elucidation of DNA adducts formed specifically from 4-Nitrobenzo[e]pyrene. Consequently, the precise chemical structures of adducts resulting from this particular compound remain uncharacterized.
Influence of Nitro Group Position on Adduct Profile and Formation Kinetics
The position of the nitro group on the polycyclic aromatic backbone is a critical determinant of metabolic fate, DNA adduct profile, and biological activity. nih.govresearchgate.net This is due to the influence of the nitro group on the electronic properties of the molecule and its steric conformation.
As previously mentioned, the mutagenic activity of nitro-PAHs often correlates with the spatial orientation of the nitro group. conicet.gov.ar Isomers where the nitro group lies in or close to the plane of the aromatic rings tend to be more potent direct-acting mutagens, likely due to more efficient nitroreduction. conicet.gov.arresearchgate.net In contrast, isomers with out-of-plane nitro groups, such as 6-nitrobenzo[a]pyrene and theoretically 4-Nitrobenzo[e]pyrene, exhibit weaker mutagenic activity. conicet.gov.ar This suggests that the position of the nitro group at the C4 position of benzo[e]pyrene (B47544) results in a conformation that is a poor substrate for nitroreductase enzymes. conicet.gov.ar Studies on isomeric dinitrobenzo[e]pyrenes also support the hypothesis that nitro group orientation is a key factor in mutagenicity. capes.gov.br
The table below, based on theoretical calculations, illustrates how the position of the nitro group in benzo[e]pyrene isomers affects its orientation relative to the aromatic plane.
| Isomer | Nitro Group Orientation | Predicted Mutagenic Activity |
| 2-Nitrobenzo[e]pyrene | In-plane | Higher |
| 4-Nitrobenzo[e]pyrene | Out-of-plane (30-33°) | Weaker |
| 10-Nitrobenzo[e]pyrene | In-plane | Higher |
| Data derived from theoretical calculations. conicet.gov.ar |
This conformational difference strongly implies that the adduct profile and formation kinetics for 4-Nitrobenzo[e]pyrene would be substantially different from its planar isomers, with a lower propensity to form nitroreduction-mediated adducts.
Implications for Mutational Spectra and DNA Damage Response Mechanisms (focus on molecular events)
The formation of a DNA adduct is a form of DNA damage that can trigger a complex cellular program known as the DNA Damage Response (DDR). nih.govnih.gov This response involves cell cycle arrest to allow time for DNA repair and the activation of specific repair pathways, such as nucleotide excision repair for bulky adducts. nih.gov If the damage is too extensive or cannot be repaired, the cell may be directed towards apoptosis (programmed cell death) or cellular senescence. nih.gov
Failure to repair a DNA adduct before cell division can lead to the incorporation of an incorrect base opposite the adduct during DNA replication, resulting in a permanent mutation. wikipedia.org The specific type of mutation (e.g., base substitution, frameshift) is often characteristic of the chemical and the specific adduct formed, creating a "mutational signature". wikipedia.org For example, adducts from benzo[a]pyrene diol epoxide are known to frequently cause G→T transversions. wikipedia.org
Given the absence of experimental data on the specific DNA adducts formed by 4-Nitrobenzo[e]pyrene, its precise mutational signature and its specific impact on DDR pathways have not been determined. The molecular events following exposure to this compound—from the specific proteins that recognize the damage to the resulting mutational outcomes—remain an area for future investigation.
Computational and Theoretical Chemistry Studies of 4 Nitrobenzo E Pyrene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
However, computational studies on various isomers of nitro-benzo[a]pyrene and nitro-benzo[e]pyrene have revealed that a majority of the possible structures are actually non-planar. researchgate.netconicet.gov.ar The planarity is significantly influenced by the position of the nitro substituent. When the nitro group is located in a sterically hindered region, such as the "bay region" of benzo[e]pyrene (B47544), it can lead to two different stable singlet state structures with markedly different geometries. researchgate.netconicet.gov.ar In these cases, the higher energy conformer may exhibit a strong interaction between an oxygen atom of the nitro group and a nearby aromatic carbon, inducing a change in the carbon's hybridization from sp² to sp³, further distorting the planarity. researchgate.netconicet.gov.ar
The angle of the nitro group with respect to the aromatic ring is a key factor influencing the molecule's electronic properties and, consequently, its chemical behavior. mdpi.com
Electronic properties are fundamental descriptors of a molecule's behavior in chemical reactions and its interaction with electric fields. These properties can be accurately calculated using quantum chemical methods like DFT. While specific experimental data for 4-Nitrobenzo(e)pyrene is limited, studies on related nitro-PAH isomers provide valuable insights.
Ionization Potential (IP): This is the energy required to remove an electron from a molecule. For a series of nitrobenzo[a]pyrene isomers, the calculated IP value remains relatively constant regardless of the nitro group's position. nih.gov The experimental ionization energy for the parent compound, pyrene (B120774), is approximately 7.4 eV. nist.gov
Electron Affinity (EA): This is the energy released when a molecule accepts an electron. Unlike IP, the EA of nitro-PAHs is sensitive to the position of the nitro group. nih.gov The nitro group is strongly electron-withdrawing, and its presence generally increases the electron affinity of the PAH system.
Electronic Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The polarizability of nitro-PAHs is influenced by the position of the nitro group. nih.gov
The following table summarizes typical calculated electronic properties for related nitro-PAH isomers, providing an expected range for this compound. The calculations were performed using Density Functional Theory (DFT) methods. nih.gov
| Property | Compound Family | Typical Calculated Value Range | Significance |
| Ionization Potential (IP) | Nitrobenzo[a]pyrenes | ~7.4 - 7.5 eV | Relates to the ease of oxidation (losing an electron). |
| Electron Affinity (EA) | Nitrobenzo[a]pyrenes | ~1.8 - 2.0 eV | Relates to the ease of reduction (gaining an electron). |
| Dipole Moment (µ) | Nitrobenzo[a]pyrenes | ~5.0 - 6.5 Debye | Indicates the molecule's polarity, affecting solubility and intermolecular interactions. |
| Electronic Polarizability (α) | Nitrobenzo[a]pyrenes | Varies with isomer | Reflects how easily the electron cloud is distorted by an electric field. |
Table based on data for nitrobenzo[a]pyrene isomers, which serve as a proxy for this compound. nih.gov
Prediction of Reactive Sites and Transformation Pathways
Theoretical models are crucial for predicting where a chemical reaction is most likely to occur on a molecule and the mechanisms by which it might be transformed in the environment.
Fukui functions are reactivity descriptors derived from DFT that help identify the atoms within a molecule most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.comymerdigital.com By analyzing the change in electron density as an electron is added to or removed from the molecule, one can pinpoint specific reactive sites. globalresearchonline.net
Electrophilic Attack: The site most likely to be attacked by an electrophile (an electron-seeking species) is identified by the Fukui function f⁻, which is approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com
Nucleophilic Attack: The site most susceptible to attack by a nucleophile (a nucleus-seeking, electron-rich species) is indicated by the Fukui function f⁺, related to the density of the Lowest Unoccupied Molecular Orbital (LUMO).
Radical Attack: The reactivity towards radicals is predicted by f⁰.
For PAHs like pyrene, the most reactive sites are often specific carbon atoms. researchgate.net The introduction of a nitro group significantly alters the electron density distribution. The electron-withdrawing nature of the NO₂ group deactivates the aromatic ring towards electrophilic attack but makes it more susceptible to nucleophilic attack. Fukui analysis can precisely map these changes, showing that the carbon atom attached to the nitro group and other specific positions on the aromatic rings become the most likely centers for reaction. ymerdigital.com In some nitro-aromatic systems, the presence of the nitro group can lead to negative Fukui function values, a phenomenon indicating a strong electron-attracting effect. mdpi.com
In the atmosphere, PAHs are degraded primarily through reactions with photochemically generated radicals, such as the hydroxyl radical (•OH) and the nitrate (B79036) radical (NO₃•). copernicus.orgresearchgate.netdoaj.org Theoretical studies can elucidate the multi-step pathways of these reactions.
Hydroxyl Radical (•OH) Attack: The •OH radical is highly reactive and typically adds to the aromatic rings of PAHs. Computational models predict that the attack on the benzo[e]pyrene moiety will occur at the sites with the highest electron density, as predicted by Fukui functions. researchgate.net This initial addition is followed by a series of steps that can lead to the formation of hydroxylated and nitrated products.
Nitrate Radical (NO₃•) Attack: The NO₃ radical is a key oxidant, especially during nighttime. Similar to the hydroxyl radical, its reaction is initiated by addition to the PAH ring system. Theoretical calculations help to compare the energy barriers for addition at different sites, predicting the most favorable reaction channel and the likely isomers of the resulting nitrooxy-PAH adducts. These intermediates can then undergo further reactions.
These theoretical investigations are vital for understanding the atmospheric fate of this compound and predicting its transformation products. researchgate.netnih.gov
Spectroscopic Property Prediction (IR, Raman, UV-Vis) and Validation with Experimental Data
Quantum chemistry can predict various types of molecular spectra, which serve as fingerprints for identifying and characterizing compounds.
Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov For this compound, theoretical spectra would be expected to show characteristic vibrational modes:
N-O Stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group.
C-H Stretching: Vibrations from the aromatic C-H bonds.
Ring Vibrations: Complex patterns arising from the stretching and bending of the carbon-carbon bonds within the benzo[e]pyrene skeleton.
Importantly, theoretical studies on nitro-PAH isomers have shown that the calculated IR spectra exhibit distinct differences between planar and non-planar structures. researchgate.netconicet.gov.ar This suggests that IR spectroscopy, when combined with theoretical predictions, can be a powerful tool to determine the specific conformation and nitro group orientation of an unknown isomer. conicet.gov.ar
The following table shows a conceptual comparison of how theoretical and experimental data are used together.
| Spectroscopic Technique | Predicted Information (Theoretical) | Experimental Data | Purpose of Comparison |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Positions and intensities of absorption bands. | Functional group identification, conformational analysis (planarity). conicet.gov.ar |
| Raman Spectroscopy | Raman scattering activities. | Positions and intensities of scattered light. | Complementary vibrational information, structural analysis. |
| UV-Visible Spectroscopy | Electronic transition energies (λ_max) and oscillator strengths. | Wavelengths and molar absorptivities of absorption maxima. | Confirmation of electronic structure, identification of chromophores. researchgate.net |
Kinetic Modeling of Atmospheric and Metabolic Reactions using Theoretical Approaches (e.g., RRKM Theory)
In the absence of direct studies on this compound, the methodologies applied to other nitro-PAHs can provide a framework for how such investigations would be approached. These studies are crucial for predicting the environmental fate and potential toxicity of these compounds.
General Theoretical Approaches for Nitro-PAHs:
Kinetic modeling of atmospheric reactions for nitro-PAHs generally involves the use of quantum chemistry methods to calculate the potential energy surfaces of reactions with key atmospheric oxidants like hydroxyl (•OH) radicals, nitrate (•NO3) radicals, and ozone (O3). researchgate.netaaqr.orgresearchgate.net Transition state theory is then often employed to calculate reaction rate constants. nih.gov For more complex, pressure-dependent reactions, statistical theories like RRKM theory become valuable for predicting rate constants over a range of atmospheric conditions.
Similarly, understanding the metabolic activation and detoxification of nitro-PAHs relies on computational modeling. nih.gov These studies often use quantum mechanics (QM) and molecular mechanics (MM) methods, such as QM/MM, to simulate the interaction of the nitro-PAH with metabolic enzymes, primarily cytochrome P450s. nih.gov These simulations can elucidate the thermodynamics and kinetics of various metabolic pathways, such as nitroreduction and ring oxidation, helping to predict the formation of potentially carcinogenic metabolites.
While detailed research findings and data tables for the kinetic modeling of this compound are not available, the established computational methodologies for other nitro-PAHs highlight the potential for future research to fill this knowledge gap. Such studies would be invaluable for a more complete understanding of the environmental and health risks associated with this compound.
Structure Activity Relationships Sar of 4 Nitrobenzo E Pyrene and Its Analogs
Influence of Nitro Group Position on Molecular Conformation and Reactivity
The position of the nitro (NO₂) group on the benzo[e]pyrene (B47544) (BeP) aromatic system significantly influences the molecule's three-dimensional shape (conformation) and stability, which in turn affects its reactivity. conicet.gov.ar Density functional theory (DFT) calculations have shown that while some nitro-BeP isomers are planar, the majority adopt non-planar structures. researchgate.net
The most stable configurations are typically planar, as this allows the NO₂ group to interact favorably with the aromatic π-electron system. researchgate.net However, steric hindrance can force the nitro group out of the aromatic plane. For instance, nitro substitution in a sterically crowded "bay region" can lead to non-planar geometries. researchgate.net In BeP, isomers with the nitro group at positions 2 and 10 are planar and relatively stable. conicet.gov.ar In contrast, isomers with the NO₂ group at positions 1, 3, 4, 5, and 7 have the nitro group tilted out of the molecular plane in their singlet states. conicet.gov.ar This difference in planarity is a critical determinant of their biological activity. The steric forces between the oxygen atoms of the nitro group and the hydrogen atoms on the aromatic rings are responsible for restricting the torsion angle of the nitro group, often forcing it into an out-of-plane conformation. researchgate.net
| Isomer Position | Conformation (Nitro Group Orientation) | Relative Stability |
|---|---|---|
| 2-nitro-BeP | Planar | High |
| 10-nitro-BeP | Planar | High |
| 1-nitro-BeP | Non-planar (Tilted) | Lower |
| 3-nitro-BeP | Non-planar (Tilted) | Lower |
| 4-nitro-BeP | Non-planar (Tilted) | Lower |
Correlation Between Molecular Structure and Metabolic Pathways (e.g., Regioselectivity)
The molecular structure of a nitro-PAH directly governs its metabolic fate. Metabolism is a required step for the bioactivation of many PAHs into their ultimate toxic forms. osti.gov The position of the nitro group can dramatically alter the regioselectivity of metabolic enzymes, such as the cytochrome P450 (CYP) family. oup.com
For example, studies on the closely related 1-nitrobenzo[a]pyrene (1-nitro-BaP) show that its metabolism yields 1-nitro-BaP trans-7,8- and 9,10-dihydrodiols aerobically, and 1-amino-BaP under low-oxygen conditions. oup.com The presence and position of the nitro group on the benzo[a]pyrene (B130552) skeleton markedly affect the regioselectivity of the P-450 enzymes compared to the parent compound, BaP. oup.com Similarly, the metabolism of 7-nitrodibenz[a,h]anthracene is unique in that all resulting metabolites are formed from reactions on the benzo ring that is distant from the nitro-substituted ring, indicating the nitro group significantly directs the site of metabolic attack. tandfonline.com
For 4-nitrobenzo[e]pyrene, its specific geometry and the electronic influence of the nitro group at the 4-position would be expected to guide enzymatic action to specific regions of the molecule. The metabolic process for PAHs generally involves initial oxidation by CYP enzymes to form epoxides, which are then often hydrolyzed to diols. osti.gov These diols can be further oxidized to diol epoxides, which are highly reactive metabolites capable of binding to DNA. osti.govmdpi.com The structure of 4-nitrobenzo[e]pyrene will determine the relative rates and preferred sites of these transformations.
Impact of Nitro Group Orientation (e.g., Planar vs. Non-planar) on Biological Activity (mechanistic implications)
One of the most critical structure-activity relationships for nitro-PAHs is the orientation of the nitro group relative to the aromatic ring system. doi.org There is a general finding that nitro-PAHs with a nitro group oriented perpendicular (non-planar) to the aromatic system exhibit very weak or no direct-acting mutagenicity. doi.orgcapes.gov.br Conversely, isomers where the nitro group is coplanar or nearly coplanar with the aromatic rings tend to be more potent mutagens. conicet.gov.ar
This relationship has significant mechanistic implications. The planarity of the molecule facilitates its ability to intercalate between the base pairs of DNA, a crucial early step in chemical carcinogenesis. A non-planar nitro group, forced out of the plane by steric hindrance, disrupts this intercalation. Furthermore, the orientation affects the nitroreduction process, which is a key pathway for the metabolic activation of nitro-PAHs. capes.gov.br A planar orientation allows for more effective π-electron interaction between the nitro group and the aromatic system, influencing the electronic properties that govern nitroreduction. researchgate.net
Therefore, predicting the biological activity of a nitro-PAH isomer like 4-nitrobenzo[e]pyrene requires determining the orientation of its nitro group. doi.org Based on DFT calculations for BeP isomers, the nitro groups at positions 1, 3, and 4 are tilted out of the plane, suggesting they would be less mutagenic than planar isomers like 2- and 10-nitro-BeP. conicet.gov.ar
Relationships Between Electronic Properties and Molecular Interactions (e.g., Electron Affinity and Biological Activity)
The electronic properties of nitro-PAH isomers, such as electron affinity (EA) and dipole moment, are key predictors of their biological activity. nih.gov These properties influence the molecule's ability to undergo the necessary metabolic transformations and to interact with biological macromolecules like enzymes and DNA. nih.govresearchgate.net
A crucial step in the mutagenic action of many nitro-PAHs is nitroreduction. oup.com This process is related to the molecule's electron affinity—its ability to accept an electron. A higher electron affinity (a less negative reduction potential) facilitates this reduction. capes.gov.br Studies on the analogous nitrobenzo[a]pyrene (NBaP) isomers have shown a direct link between electronic properties and mutagenicity. nih.gov The 1- and 3-NBaP isomers, which are highly mutagenic, have a higher electron affinity compared to the weakly mutagenic 6-NBaP isomer. nih.gov This suggests the reduction process is a crucial step in the mutagenic mechanism for this series of isomers. nih.gov
Furthermore, electric properties like the dipole moment can influence the binding of the substrate to an enzyme's active site. nih.gov The interaction of a molecule with the aryl hydrocarbon receptor (AhR), a key step in inducing the enzymes that metabolize PAHs, is also governed by electronic properties like polarizability. acs.org
| NBaP Isomer | Electron Affinity (EA) (eV) | Dipole Moment (μ) (Debye) | Observed Mutagenic Activity |
|---|---|---|---|
| 1-Nitrobenzo[a]pyrene | ~1.5 | ~5.0 | High |
| 3-Nitrobenzo[a]pyrene | ~1.5 | ~5.0 | High |
| 6-Nitrobenzo[a]pyrene | ~1.3 | ~3.5 | Low |
Note: The data in this table is for nitrobenzo[a]pyrene isomers, which serve as well-studied analogs for understanding the principles applicable to nitrobenzo[e]pyrene.
Isomeric Differences in Environmental Fate and Transformation Rates
Just as isomeric differences affect biological activity, they also determine the environmental fate and transformation rates of nitro-PAHs. The primary degradation pathway for many nitro-PAHs in the atmosphere is photodecay (photolysis). aaqr.org The rate of this photochemical degradation depends on the specific isomer, particularly the position of the nitro-substitution. nih.gov
Environmental factors, such as seasonal variations in sunlight, greatly influence the persistence of these compounds. aaqr.org For instance, reduced photodecay during winter can lead to an accumulation of certain nitro-PAHs in the atmosphere. aaqr.org Because of their higher molecular weight compared to parent PAHs, nitro-PAHs tend to adsorb more strongly onto particulate matter. d-nb.info High molecular weight nitro-PAHs are found predominantly partitioned to soil and atmospheric particles. d-nb.info
The specific isomer distribution in an environmental sample can also provide clues about the source. Some isomers are formed directly during combustion (primary emissions), while others are formed through secondary atmospheric reactions of parent PAHs with nitrogen oxides. d-nb.info The irreversible conversion of PAHs to nitro-PAHs in the atmosphere means that the concentrations and ratios of different isomers can be used to model their formation and transport. d-nb.info For example, the ratio of 2-nitrofluoranthene (B81861) to 1-nitropyrene (B107360) is often used to distinguish between primary emission sources and atmospheric formation. d-nb.info Therefore, the environmental lifetime and impact of 4-nitrobenzo[e]pyrene will differ from its other isomers due to its unique photochemical reactivity and partitioning behavior.
Future Research Directions
Development of Novel Synthetic Routes for Specific Isomers and Challenging Metabolites
The availability of pure analytical standards is a cornerstone of accurate toxicological and metabolic research. For 4-Nitrobenzo(e)pyrene, future research must prioritize the development of sophisticated synthetic strategies to produce not only the parent compound but also its various isomers and predicted metabolites. Current synthetic methods for related compounds, such as benzo[a]pyrene (B130552) phenols and quinones, often involve multi-step processes. nih.gov For instance, the synthesis of benzo[a]pyrene-1-ol involves the demethylation of 1-methoxybenzo[a]pyrene using hydroiodic acid. nih.gov Similar approaches, potentially starting from a functionalized benzo(e)pyrene core, could be adapted for this compound.
A significant challenge lies in the regioselective introduction of the nitro group and subsequent metabolic functional groups. Future synthetic efforts should explore advanced catalytic systems and protecting group strategies to control the precise placement of these functionalities. For example, the Vilsmeier-Haack reaction followed by a Baeyer-Villager oxidation has been used to introduce a formyl and then a formyloxy group to benzo[a]pyrene, which could be a potential route to hydroxylated derivatives. nih.gov The synthesis of challenging metabolites, such as dihydrodiols and epoxides, which are often implicated in the genotoxicity of PAHs, is of paramount importance. researchgate.net Enantioselective synthesis methods, like those employing (salen)Mn(III) complexes for epoxidation, will be critical for producing specific stereoisomers of these metabolites, allowing for a more nuanced understanding of their biological activities. capes.gov.br
Exploration of Emerging Analytical Technologies for Ultra-Trace Detection and Real-time Monitoring
The low concentrations at which this compound and its metabolites are typically found in environmental and biological matrices necessitate the development of highly sensitive and selective analytical methods. Future research should focus on advancing current technologies and exploring novel approaches for ultra-trace detection.
Table 1: Emerging Analytical Techniques for Nitro-PAH Analysis
| Technique | Description | Potential Advantages for this compound |
| Gas Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (GC-APCI-MS/MS) | A sensitive method for the detection of nitro-PAHs in air samples. diva-portal.org | High selectivity and sensitivity, suitable for complex environmental matrices. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) with Response Surface Methodology | An optimized method for the separation of closely related isomers, such as benzo[a]pyrene-quinone isomers. nih.gov | Ability to resolve isomeric forms of this compound and its metabolites, which is crucial for isomer-specific toxicology. |
| Antibody-Based Biosensors (e.g., KinExA Inline Sensor) | A platform for the rapid, on-site, quantitative analysis of PAHs in aqueous environments. nih.gov | Enables near real-time monitoring of environmental contamination, facilitating rapid response and management decisions. |
| Photoelectric Aerosol Sensors (PAS) | Real-time monitors for particle-bound PAHs. nih.gov | Provides temporal profiles of PAH concentrations, identifying peak exposure events. |
Furthermore, the development of real-time monitoring technologies is a critical frontier. Instruments like photoelectric aerosol sensors can provide continuous data on particle-bound PAHs, offering insights into the dynamics of environmental exposure. nih.gov The application of such technologies to specifically monitor for this compound would be a significant advancement.
In-depth Mechanistic Studies of Lesser-Understood Biotransformation Pathways and their Regioselectivity
The biotransformation of nitro-PAHs is a complex process that can lead to either detoxification or metabolic activation to more toxic and carcinogenic species. While the metabolism of some nitro-PAHs, such as 6-nitrobenzo[a]pyrene, has been studied, the specific pathways for this compound remain largely uncharacterized. nih.govnih.gov Future research must focus on elucidating these pathways and understanding the factors that govern their regioselectivity.
Studies on related compounds have shown that metabolism can proceed through nitroreduction, ring oxidation, or a combination of both. nih.gov The orientation of the nitro group on the aromatic system appears to be a critical determinant of mutagenic activity. nih.gov For 6-nitrobenzo[a]pyrene, the nitro group has been observed to block metabolism at adjacent positions and enhance it at others. nih.gov Investigating whether similar regioselective effects occur with this compound is a key research need.
The enzymes responsible for these transformations, primarily from the cytochrome P450 (CYP) superfamily (e.g., CYP1A1, CYP1B1), must be identified and their specific roles in the metabolism of this compound determined. nih.govmdpi.comresearchgate.net In vitro studies using human tissue organoids and recombinant enzymes can provide valuable insights into the formation of specific metabolites and DNA adducts. nih.govmdpi.com Understanding the interplay between different metabolic pathways and the resulting metabolite profiles is essential for assessing the ultimate toxicological risk of this compound.
Advanced Computational Modeling for Predictive Understanding of Reactivity and Interaction Mechanisms
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, guiding experimental research and filling data gaps. Future research should leverage advanced computational modeling to gain a predictive understanding of its reactivity and interaction mechanisms.
Quantum chemistry methods, such as the condensed Fukui function (CFF), can be employed to predict the reactive sites of PAHs and their derivatives. researchgate.net Such models can help to anticipate the most likely positions for metabolic attack and the formation of reactive intermediates. Molecular dynamics simulations and density functional theory can be used to investigate the metabolic mechanisms of nitro-PAHs, including identifying the key cytochrome P450 enzymes involved and predicting the major hydroxylated and epoxidized metabolites. nih.gov
Furthermore, computational models can be used to predict the interaction of this compound and its metabolites with biological macromolecules, such as DNA and proteins. researchgate.netepa.gov These models can help to elucidate the mechanisms of DNA adduct formation and the subsequent toxicological consequences. nih.govresearchgate.net Physiologically based pharmacokinetic (PBPK) models can also be developed to predict the absorption, distribution, metabolism, and excretion of this compound in biological systems, translating in vitro data to in vivo scenarios. oregonstate.edu
Integrated Environmental and Biological Systems Studies to Elucidate Complete Biogeochemical Cycles and Molecular Fates
A holistic understanding of this compound requires integrated studies that consider its entire lifecycle, from its formation in the environment to its ultimate fate in biological systems. Future research should aim to elucidate the complete biogeochemical cycle of this compound.
This involves investigating its sources, including primary emissions from combustion processes and secondary formation from the atmospheric nitration of benzo(e)pyrene. aaqr.orgnih.gov The transport and partitioning of this compound between different environmental compartments (air, water, soil, and sediment) need to be characterized. nih.govacs.org Its degradation through processes like photolysis and reactions with atmospheric oxidants will also determine its environmental persistence. aaqr.org
Multimedia fugacity models can be employed to simulate the distribution and fate of nitro-PAHs in large ecosystems, such as the Great Lakes. acs.orgnih.gov These models, when combined with field measurements, can help to estimate emission rates and identify key environmental processes. Ultimately, integrating these environmental fate models with biological uptake and metabolism data will provide a comprehensive picture of the exposure and potential risks associated with this compound, from its environmental release to its molecular interactions within an organism.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-nitrobenzo[e]pyrene with high isomer purity?
Answer:
The synthesis of 4-nitrobenzo[e]pyrene (4-NBeP) requires controlled nitration conditions. Evidence suggests using benzo[e]pyrene (BeP) with a nitric acid ratio of 1:3 (hydrocarbon:nitric acid) to yield an 80% product with a 1:1 mixture of 1-nitro-BeP and 3-nitro-BeP. Increasing the nitric acid ratio to 1:10 enhances the yield to 93% but alters the isomer ratio to 64:36 (1-nitro:3-nitro), likely due to steric and electronic factors under excess nitrating conditions . Final purification involves preparative HPLC (e.g., Hypersil silica columns) with methanol/water (85:15) mobile phase at 9 mL/min to achieve >99.9% purity .
Advanced: How can conflicting NMR data on nitrobenzo[e]pyrene isomers be resolved?
Answer:
Isomer overlaps in NMR spectra (e.g., 4-nitro vs. 5-nitro isomers) can be resolved using double-resonance experiments and mass spectrometry (MS). For instance, selective decoupling of proton environments (e.g., Hg and H8 irradiation) simplifies coupling patterns, enabling differentiation of H1 (1-nitro-BeP) and H3 (3-nitro-BeP) signals . MS fragmentation patterns, such as M-OH and M-HNO losses, confirm bay-region substituents, which are absent in non-bay isomers . Complementary UV spectroscopy (e.g., high-wavelength chromophore bands at 438 nm) further distinguishes isomers with extended conjugation .
Basic: What chromatographic methods are recommended for purifying nitro-PAHs like 4-nitrobenzo[e]pyrene?
Answer:
Preparative HPLC is critical for isolating isomers. Columns like Hypersil silica gel (3 μm, 250 × 10 mm) and Perkin Elmer ODS (10 μm, 250 × 22 mm) achieve high resolution. For 4-NBeP, a methanol/water (85:15) mobile phase at 9 mL/min effectively separates isomers, while 5% dichloromethane in hexane resolves 1-nitro-BaP and 3-nitro-BaP mixtures . Collecting "front" and "tail" fractions during elution minimizes cross-contamination, yielding 99% isomer purity .
Advanced: How do electron density calculations inform the expected nitration positions in benzo[e]pyrene derivatives?
Answer:
Dewar’s π-orbital electron density calculations predict preferential nitration at positions with higher electron density. For BeP, positions 1 and 3 are theoretically more reactive. However, experimental data under excess nitrating conditions (1:10 ratio) show a 64:36 isomer ratio favoring 1-nitro-BeP, suggesting steric accessibility outweighs electronic factors in certain cases . Computational models (e.g., DFT) can refine predictions by incorporating steric hindrance and transition-state energetics .
Basic: What analytical techniques are critical for assessing the purity of 4-nitrobenzo[e]pyrene post-synthesis?
Answer:
- HPLC : Quantifies isomer distribution via retention times and peak integration .
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies proton environments; decoupling experiments resolve overlapping signals .
- MS : Fragmentation patterns (e.g., M⁺ at m/z 297) and losses (NO, NO₂) confirm nitro-group positioning .
- UV Spectroscopy : Detects chromophore shifts (e.g., 438 nm for extended conjugation in 1-nitro-BeP vs. absence in 3-nitro-BeP) .
Advanced: How can researchers address discrepancies between predicted and observed isomer ratios in nitration reactions?
Answer:
Discrepancies arise from competing electronic and steric effects. For example, 4-nitro-BeP is not observed experimentally despite similar electron densities at positions 4 and 7 . To address this:
- Vary Reaction Conditions : Test nitrating agent ratios (e.g., 1:3 vs. 1:10) to probe kinetic vs. thermodynamic control .
- Computational Modeling : Use DFT to simulate transition states and identify steric barriers .
- Supplementary Techniques : Combine HPLC, MS, and UV to detect trace isomers masked in NMR .
Basic: What are the key considerations for validating analytical methods in 4-nitrobenzo[e]pyrene research?
Answer:
- Linearity and Sensitivity : Calibrate instruments (e.g., LC-MS) using certified reference materials (e.g., benzo[a]pyrene solutions at 100 µg/mL) .
- Recovery Studies : Spike samples with known 4-NBeP concentrations to assess extraction efficiency (e.g., >95% recovery in food matrices) .
- Interlaboratory Validation : Participate in proficiency testing (e.g., DAkkS-accredited methods) to ensure reproducibility .
Advanced: What mechanistic insights explain the absence of 4-nitrobenzo[e]pyrene in certain nitration reactions?
Answer:
The absence of 4-nitro-BeP may result from steric hindrance in the bay region, where the nitro group’s spatial requirements clash with adjacent hydrogen atoms. NMR evidence from benzo[a]pyrene derivatives shows that 5-nitro-BaP dominates due to lower steric strain, while 4-nitro-BaP is undetected or masked . Computational studies correlating transition-state energies with isomer prevalence could clarify this .
Basic: How should researchers design experiments to minimize artifacts in nitro-PAH mutagenicity assays?
Answer:
- Purity Control : Use HPLC-purified isomers (>99.9%) to avoid confounding effects from contaminants .
- Blinding : Employ double-blinded Ames tests to reduce bias.
- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µg/plate) to identify threshold effects .
Advanced: What role do metastable ions in mass spectrometry play in characterizing nitrobenzo[e]pyrene isomers?
Answer:
Metastable ions (e.g., M-HNO⁺) provide structural fingerprints. For bay-region isomers, M-HNO fragments are prominent due to intramolecular hydrogen bonding, whereas non-bay isomers show dominant M-OH losses. These patterns, coupled with collision-induced dissociation (CID), differentiate 1-nitro-BeP from 3-nitro-BeP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
